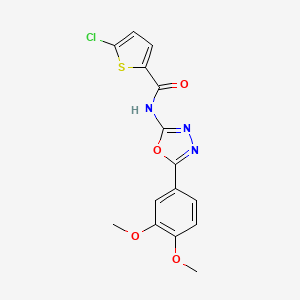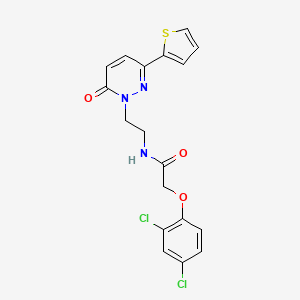
Fosfato de hidrógeno de colesterol-5-en-3beta-il 2-(trimetilamonio)etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CholPC, also known as cholesteryl phosphocholine, is a compound that forms stable, fluid bilayers with ceramides . This formulation has been shown to be more potent than solvent-delivered (DMSO) formulations of C6 Ceramide in inhibiting proliferation, inducing apoptosis, and disturbing calcium homeostasis .
Synthesis Analysis
CholPC was prepared by chemical synthesis and its interactions with small (ceramide and cholesterol) and large headgroup (sphingomyelin (SM) and phosphatidylcholine) colipids in bilayer membranes were studied .Molecular Structure Analysis
The molecular formula of CholPC is C32H58NO4P . It has a hydrophobic region and a large polar head group .Chemical Reactions Analysis
CholPC forms bilayers (giant uni- and multilamellar vesicles, as well as extruded large unilamellar vesicles) with both ceramides and cholesterol . The extruded bilayers appear to be fluid, although highly ordered, even when the ceramide has an N-linked palmitoyl acyl chain .Physical and Chemical Properties Analysis
CholPC is a powder with a molecular weight of 551.78 . It is not hygroscopic or light-sensitive . It has a stability of 1 year and should be stored at -20°C .Aplicaciones Científicas De Investigación
Aplicaciones de liberación de fármacos
CholPC se ha utilizado en aplicaciones de liberación de fármacos. Se ha demostrado que aumenta la biodisponibilidad de ciertos fármacos, haciéndolos más efectivos . Por ejemplo, se ha utilizado para administrar ceramidas a células en cultivo .
Aplicaciones de bioimagen
CholPC se ha utilizado en aplicaciones de bioimagen. Se puede utilizar para crear cristales líquidos y geladores basados en colesterol, que se pueden utilizar en diversas técnicas de imagen .
Aplicaciones anticancerígenas
CholPC se ha utilizado en aplicaciones anticancerígenas. Se ha demostrado que inhibe la proliferación celular e induce la apoptosis en células cultivadas .
Aplicaciones antimicrobianas
CholPC tiene aplicaciones antimicrobianas potenciales. Si bien no hay estudios específicos sobre las propiedades antimicrobianas de CholPC disponibles fácilmente, los compuestos basados en colesterol se han estudiado por sus propiedades antimicrobianas .
Aplicaciones antioxidantes
CholPC puede tener aplicaciones antioxidantes. Los compuestos basados en colesterol se han estudiado por sus propiedades antioxidantes .
Investigación y desarrollo
CholPC se utiliza en la investigación y el desarrollo de nuevos fármacos y terapias. Sus propiedades únicas lo convierten en una herramienta valiosa en el desarrollo de nuevos tratamientos .
Estudios metabólicos
CholPC se ha utilizado en estudios metabólicos. Se ha utilizado para estudiar la conversión metabólica de ceramidas en células HeLa .
Estudios de membrana celular
CholPC se ha utilizado en estudios de membranas celulares. Su similitud con los componentes naturales de la membrana celular lo hace útil en este tipo de estudios .
Mecanismo De Acción
Target of Action
It’s known that cholpc forms bilayers with both ceramides and cholesterol . This suggests that its targets could be cellular membranes or membrane-associated proteins.
Mode of Action
CholPC interacts with its targets by forming bilayers (giant uni- and multilamellar vesicles, as well as extruded large unilamellar vesicles) with both ceramides and cholesterol . This interaction could alter the physical properties of the membranes, potentially influencing the function of membrane-associated proteins.
Pharmacokinetics
Its solubility in water is 83-86 vol% at 20℃ and ph 59-68 , which could influence its absorption and distribution in the body.
Result of Action
Given its ability to form bilayers with ceramides and cholesterol , it could potentially influence the structure and function of cellular membranes.
Action Environment
Environmental factors such as temperature and pH could influence the action, efficacy, and stability of CholPC. For instance, its solubility in water is influenced by both temperature and pH . These factors could potentially affect its absorption, distribution, and overall pharmacokinetics.
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of CholPC can be achieved through a multi-step process involving the reaction of choline chloride with cholesterol and phosphorus oxychloride.", "Starting Materials": [ "Choline chloride", "Cholesterol", "Phosphorus oxychloride", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Choline chloride is dissolved in methanol and added dropwise to a solution of cholesterol in diethyl ether.", "The resulting mixture is stirred at room temperature for several hours to allow for the formation of a choline-cholesterol complex.", "Phosphorus oxychloride is then added to the mixture and the reaction is allowed to proceed for several hours at room temperature.", "The reaction mixture is then quenched with a solution of sodium bicarbonate and extracted with diethyl ether.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to yield a crude product, which is purified by column chromatography using a mixture of diethyl ether and hexane as the eluent.", "The purified product is then dissolved in hydrochloric acid and the resulting solution is evaporated to dryness to yield the final product, CholPC." ] } | |
Número CAS |
65956-64-1 |
Fórmula molecular |
C32H59NO4P+ |
Peso molecular |
552.8 g/mol |
Nombre IUPAC |
2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C32H58NO4P/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-38(34,35)36-21-20-33(6,7)8)16-18-31(25,4)30(27)17-19-32(28,29)5/h12,23-24,26-30H,9-11,13-22H2,1-8H3/p+1 |
Clave InChI |
MWEZHNCHKXEIBJ-UHFFFAOYSA-O |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+](C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C |
Solubilidad |
soluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2461157.png)
![3-(4-ethoxyphenyl)-6-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2461158.png)


![3-[(6-Chloroquinazolin-4-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2461164.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2461165.png)
![N-[4-(5-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2461167.png)
![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2461169.png)
![(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2461170.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2461173.png)


![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2461180.png)
